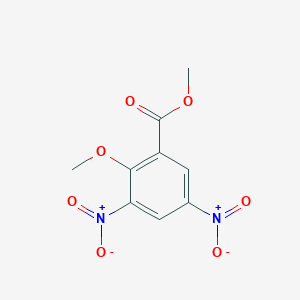

Methyl 2-methoxy-3,5-dinitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O7/c1-17-8-6(9(12)18-2)3-5(10(13)14)4-7(8)11(15)16/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEUGIVGZSEOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Dinitroaromatic Compounds

In the realm of synthetic organic chemistry and drug discovery, dinitroaromatic compounds represent a class of molecules with significant, albeit sometimes challenging, utility. Their unique electronic properties, stemming from the presence of two powerful electron-withdrawing nitro groups, render them valuable as synthetic intermediates, derivatizing agents, and even as scaffolds for biologically active molecules. This guide provides a comprehensive technical overview of Methyl 3,5-dinitrobenzoate, a key member of this family. While the initial subject of this guide was intended to be Methyl 2-methoxy-3,5-dinitrobenzoate, a thorough investigation revealed a lack of a registered CAS number and substantive technical data for this specific derivative. Consequently, this guide has been pivoted to focus on the closely related and well-documented compound, Methyl 3,5-dinitrobenzoate (CAS No. 2702-58-1) , to ensure scientific integrity and provide actionable insights for the research community.

Compound Profile: Methyl 3,5-dinitrobenzoate

Methyl 3,5-dinitrobenzoate is a stable, crystalline solid that serves as a versatile building block in organic synthesis. Its chemical structure, characterized by a benzene ring substituted with a methyl ester and two nitro groups at the meta positions, is depicted below.

| Identifier | Value |

| Chemical Name | Methyl 3,5-dinitrobenzoate |

| CAS Number | 2702-58-1[1] |

| Molecular Formula | C₈H₆N₂O₆[1] |

| Molecular Weight | 226.14 g/mol [1] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 107-109 °C |

Synthesis of Methyl 3,5-dinitrobenzoate: A Step-by-Step Protocol

The most common and reliable method for the preparation of Methyl 3,5-dinitrobenzoate is through the acid-catalyzed esterification of 3,5-dinitrobenzoic acid. This reaction, often referred to as Fischer esterification, is a cornerstone of organic synthesis.

The Underlying Chemistry: Le Chatelier's Principle in Action

Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst. The equilibrium nature of this reaction necessitates strategic choices to drive it towards the product side. In the synthesis of Methyl 3,5-dinitrobenzoate from 3,5-dinitrobenzoic acid and methanol, an excess of methanol is typically used. This serves a dual purpose: it acts as a solvent for the reaction and, more importantly, its high concentration shifts the equilibrium in favor of the methyl ester product, in accordance with Le Chatelier's principle. The strong acid catalyst, usually sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.

Experimental Workflow

The following protocol is a well-established method for the synthesis of Methyl 3,5-dinitrobenzoate.

Figure 1: A generalized workflow for the synthesis of Methyl 3,5-dinitrobenzoate.

Detailed Laboratory Protocol

Materials:

-

3,5-Dinitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

pH paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dinitrobenzoic acid.

-

Addition of Reagents: To the flask, add an excess of anhydrous methanol. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid. Caution: The addition of sulfuric acid to methanol is exothermic and should be done slowly and with cooling if necessary.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. As the solution cools, the product, Methyl 3,5-dinitrobenzoate, will begin to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with cold distilled water to remove any remaining acid. A subsequent wash with a saturated sodium bicarbonate solution can be performed to ensure all acidic impurities are neutralized. Finally, wash again with cold distilled water until the filtrate is neutral to pH paper.

-

Drying: Dry the crude product thoroughly. This can be done by air drying or in a desiccator.

-

Purification (Recrystallization): For higher purity, the crude Methyl 3,5-dinitrobenzoate can be recrystallized from a suitable solvent, such as methanol or ethanol. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized Methyl 3,5-dinitrobenzoate is crucial. This is typically achieved through a combination of spectroscopic techniques.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (typically δ 8.5-9.5 ppm). The methyl ester protons will appear as a singlet further upfield (around δ 4.0 ppm). |

| ¹³C NMR | The carbonyl carbon of the ester will be observed in the range of δ 160-170 ppm. Aromatic carbons attached to the nitro groups will be significantly deshielded. The methyl carbon of the ester will appear around δ 53 ppm. |

| Infrared (IR) Spectroscopy | Strong absorption bands characteristic of the nitro group (NO₂) will be present at approximately 1530-1550 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch). A strong carbonyl (C=O) stretch from the ester group will be observed around 1720-1740 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of Methyl 3,5-dinitrobenzoate (m/z = 226.14). |

Applications in Research and Development

Methyl 3,5-dinitrobenzoate is not just a simple organic molecule; it is a versatile tool in the hands of a synthetic chemist.

-

Derivatizing Agent: Its reactivity makes it an excellent derivatizing agent for alcohols and amines. The resulting dinitrobenzoyl derivatives are often highly crystalline with sharp melting points, which facilitates the identification and purification of the original alcohol or amine.

-

Intermediate in Synthesis: It serves as a precursor for the synthesis of other important molecules. For example, the nitro groups can be reduced to amino groups to form Methyl 3,5-diaminobenzoate, a monomer used in the synthesis of specialty polymers.

-

Scaffold for Bioactive Molecules: The dinitroaromatic scaffold can be found in some compounds with biological activity. Further functionalization of Methyl 3,5-dinitrobenzoate can lead to the discovery of novel therapeutic agents.

Safety and Handling

As with all dinitroaromatic compounds, Methyl 3,5-dinitrobenzoate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 3,5-dinitrobenzoate, with its well-defined synthesis and versatile reactivity, is a valuable asset in the field of organic chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, grounded in the principles of chemical reactivity and laboratory practice. By understanding the nuances of its preparation and handling, researchers can effectively utilize this compound to advance their synthetic and drug discovery endeavors.

References

-

Organic Syntheses. 3,5-Dinitrobenzoic acid. [Link]

- Google Patents.

-

National Center for Biotechnology Information. 2-Methyl-3,5-dinitrobenzoic acid. [Link]

-

National Center for Biotechnology Information. Methyl 2-methyl-3,5-dinitrobenzoate. [Link]

-

ResearchGate. (PDF) Methyl 2-methyl-3,5-dinitrobenzoate. [Link]

-

US EPA. Benzoic acid, 2-methyl-3,5-dinitro- - Substance Details. [Link]

-

SpectraBase. Methyl 3,5-dinitro benzoate. [Link]

Sources

starting materials for Methyl 2-methoxy-3,5-dinitrobenzoate synthesis

Executive Summary

Methyl 2-methoxy-3,5-dinitrobenzoate is a highly functionalized aromatic intermediate utilized in the synthesis of complex pharmaceutical scaffolds and high-performance dyes. Its structural core—a tetra-substituted benzene ring—presents specific regiochemical challenges.

This technical guide focuses on the Salicylic Acid Route , the most chemically robust pathway for generating this molecule. Unlike alternative routes starting from chlorobenzoic acids or toluene derivatives, the Salicylic Acid pathway leverages cooperative directing effects to install nitro groups at the C3 and C5 positions with high regioselectivity, followed by exhaustive methylation to secure the final target.

Part 1: Retrosynthetic Analysis & Pathway Selection

The synthesis of Methyl 2-methoxy-3,5-dinitrobenzoate (Target 3 ) is best understood by disconnecting the methyl groups and the nitro groups to reveal the parent scaffold.

The Strategic Advantage of Salicylic Acid

The primary challenge in synthesizing 3,5-disubstituted benzoates is regiocontrol .

-

Directing Logic: In Salicylic Acid (1 ), the hydroxyl group (-OH) is ortho/para directing, while the carboxyl group (-COOH) is meta directing.

-

Cooperative Effect: Relative to the -OH group, positions 3 and 5 are ortho and para. Relative to the -COOH group, positions 3 and 5 are meta.

-

Result: Both substituents direct incoming electrophiles (nitro groups) to the exact same positions (C3 and C5), making Salicylic Acid the ideal starting material for high-yield dinitration.

Reaction Pathway Visualization

The following diagram outlines the selected synthetic workflow:

Figure 1: The linear synthetic pathway leveraging cooperative directing effects of Salicylic Acid.[1]

Part 2: Primary Starting Material Profile

Salicylic Acid (2-Hydroxybenzoic acid)

-

CAS: 69-72-7[2]

-

Role: Scaffold Precursor

-

Grade Requirement: ACS Reagent Grade (

99.0%) is recommended to minimize isomeric impurities (e.g., 4-hydroxybenzoic acid) which would lead to inseparable byproducts. -

Safety Profile: Irritant.[3][4] Finely dispersed dust can be explosive.[3][5]

-

Technical Insight: The high electron density of the phenol ring makes the initial nitration extremely fast. Temperature control is critical to prevent decarboxylation (loss of

) which would yield 2,4-dinitrophenol (picric acid precursor) instead of the benzoate.

Nitrating Agents[6][7][8][9][10]

-

Fuming Nitric Acid (

, >90%): The source of the nitronium ion ( -

Concentrated Sulfuric Acid (

, 98%): Acts as the solvent and catalyst to generate the nitronium ion.

Part 3: The Critical Intermediate (3,5-Dinitrosalicylic Acid)

The synthesis hinges on the successful isolation of 3,5-Dinitrosalicylic Acid (DNS) . This intermediate is commercially available but is often synthesized in-house to ensure freshness, as it is light-sensitive and degrades over time.

Synthesis Protocol: Salicylic Acid DNS

Reaction Type: Electrophilic Aromatic Substitution (Dinitration)[2]

-

Preparation: In a round-bottom flask, cool Sulfuric Acid (5.0 equiv) to 0–5°C using an ice-salt bath.

-

Addition: Slowly add Salicylic Acid (1.0 equiv) with vigorous stirring. Ensure the internal temperature does not exceed 20°C.

-

Nitration: Add Fuming Nitric Acid (2.2 equiv) dropwise over 60 minutes.

-

Critical Control Point: The reaction is highly exothermic.[6] If the temperature spikes >50°C during addition, oxidative degradation of the ring may occur.

-

-

Heating: Once addition is complete, slowly warm the mixture to 70–90°C for 2–3 hours. This drives the reaction to completion, ensuring the second nitro group is fully installed at the sterically hindered C3 position.

-

Quench: Cool to room temperature and pour the mixture onto crushed ice. The product, 3,5-DNS , will precipitate as yellow crystals.[2][7]

-

Purification: Recrystallize from water or dilute ethanol.

-

Validation: Melting point should be approx. 173–174°C.

-

Part 4: Reagents for Functionalization (Methylation)

To convert 3,5-DNS to the final target, two transformations must occur:

-

Esterification: Conversion of -COOH to -COOMe.

-

Etherification: Conversion of -OH to -OMe.

Because the phenolic hydroxyl group is flanked by two electron-withdrawing nitro groups, it is significantly more acidic (

Selection of Methylating Agent

| Reagent | Role | Pros | Cons | Recommendation |

| Methyl Iodide (MeI) | Alkylating Agent | High reactivity; clean reaction profile; easy removal of excess (b.p. 42°C). | Neurotoxic; expensive. | Preferred for Lab Scale |

| Dimethyl Sulfate (DMS) | Alkylating Agent | Very cheap; effective for industrial scale. | Highly toxic (mutagenic); difficult to quench/remove traces. | Preferred for Scale-up |

| Dimethyl Carbonate (DMC) | Alkylating Agent | "Green" reagent; non-toxic. | Requires high temp/pressure (autoclave) or specific catalysts for deactivated phenols. | Alternative |

Base Selection

-

Potassium Carbonate (

): Anhydrous. The preferred base for promoting Williamson ether synthesis in aprotic polar solvents.

Part 5: Detailed Experimental Protocol (Target Synthesis)

Objective: Synthesis of Methyl 2-methoxy-3,5-dinitrobenzoate from 3,5-DNS. Method: One-pot exhaustive methylation (Williamson Ether / Esterification).

Reagents

-

Substrate: 3,5-Dinitrosalicylic Acid (DNS) [Prepared in Part 3]

-

Reagent: Methyl Iodide (

) - 3.0 to 4.0 equivalents. -

Base: Potassium Carbonate (

) - 3.0 equivalents (Anhydrous). -

Solvent: Acetone or DMF (N,N-Dimethylformamide). Acetone allows for easier workup; DMF speeds up the reaction.

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a drying tube (CaCl2), and a magnetic stir bar.

-

Solvation: Dissolve 3,5-DNS (10 g, 43.8 mmol) in Acetone (150 mL) .

-

Deprotonation: Add Potassium Carbonate (18.2 g, 131 mmol) in a single portion. The mixture may change color (deep orange/red) due to the formation of the phenoxide/carboxylate dianion. Stir for 15 minutes at room temperature.

-

Alkylation: Add Methyl Iodide (8.2 mL, ~131 mmol) via syringe.

-

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours . Monitor reaction progress via TLC (Silica gel; Ethyl Acetate:Hexane 3:7).

-

Endpoint: Disappearance of the starting material spot and the mono-methylated intermediate.

-

-

Workup:

-

Cool the reaction mixture.

-

Filter off the inorganic salts (

, excess -

Evaporate the solvent (Acetone) under reduced pressure.

-

Dissolve the residue in Ethyl Acetate and wash with water (

mL) to remove DMF (if used) or residual salts. -

Wash with 5%

to remove any unreacted acid.[6] -

Dry organic layer over

and concentrate.[8]

-

-

Purification: The crude product is often pure enough. If necessary, recrystallize from Methanol.[9]

Data Summary Table

| Parameter | Specification |

| Target Formula | |

| Molecular Weight | 256.17 g/mol |

| Expected Yield | 85–95% (Methylation step) |

| Appearance | Pale yellow to off-white needles |

| Melting Point | 70–72°C (Lit. value for ester) |

References

-

Organic Syntheses. (1921). 3,5-Dinitrobenzoic acid (Nitration of Benzoic Acid - Analogous Chemistry).[7] Organic Syntheses, Coll. Vol. 1, p.219. Retrieved from [Link]

-

ScienceMadness. (2007). Discussion on Nitration of Salicylic Acid and DNS Preparation. Retrieved from [Link]

-

National Institutes of Health (NIH). (2009). Crystal structure of Methyl 2-methyl-3,5-dinitrobenzoate (Structural Analog Reference). PMC. Retrieved from [Link]

-

Lab Alley. (n.d.). Salicylic Acid Safety and Handling Guide. Retrieved from [Link]

Sources

- 1. Methyl 2-methyl-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Dinitrosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. ICSC 0563 - SALICYLIC ACID [chemicalsafety.ilo.org]

- 4. laballey.com [laballey.com]

- 5. carlroth.com [carlroth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]

Structural Elucidation and Synthetic Utility of Methyl 2-methoxy-3,5-dinitrobenzoate

Content Type: Technical Monograph Audience: Organic Chemists, Medicinal Chemists, and Process Development Scientists

Introduction & Chemical Identity

Methyl 2-methoxy-3,5-dinitrobenzoate is a highly functionalized aromatic intermediate belonging to the class of nitro-substituted benzoate esters. While often overshadowed by its phenolic precursor (3,5-dinitrosalicylic acid), this O-methylated derivative represents a critical scaffold in the synthesis of polysubstituted anilines and benzamides, particularly in the development of radioligands and enzyme inhibitors where phenolic protection or specific steric properties are required.

IUPAC Nomenclature Logic

The systematic naming follows the IUPAC hierarchy of functional groups, ensuring unambiguous structural identification.

-

Principal Group: The Ester (Benzoate) takes precedence over ether and nitro groups. The carbon atom of the benzene ring attached to the carbonyl group is designated as C1 .

-

Substituents:

-

Methoxy (-OCH₃): Located at C2 (ortho to the ester).

-

Nitro (-NO₂): Located at C3 and C5 (meta to each other).

-

-

Alphabetical Ordering: "Methoxy" precedes "Nitro" in the name construction, though numbering is dictated by the lowest locant rule relative to the principal group.

Caption: Hierarchical breakdown of the IUPAC naming convention based on functional group priority (Ester > Ether > Nitro).

Synthetic Pathways and Protocols

The synthesis of Methyl 2-methoxy-3,5-dinitrobenzoate is rarely performed via direct nitration of a methoxybenzoate due to electronic directing effects. The most robust route involves the O-methylation of Methyl 3,5-dinitrosalicylate , which is itself derived from the nitration of salicylic acid.

Retrosynthetic Analysis

-

Target: Methyl 2-methoxy-3,5-dinitrobenzoate

-

Precursor: Methyl 3,5-dinitrosalicylate (CAS: 22633-33-6)[1][2]

-

Starting Material: Salicylic Acid[3]

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3,5-Dinitrosalicylic Acid (DNS)

Note: This step involves exothermic nitration. Proper thermal control is critical.

-

Reagents: Salicylic acid (1.0 eq), Fuming Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄).[4]

-

Procedure: Dissolve salicylic acid in H₂SO₄ at <20°C. Add fuming HNO₃ dropwise, maintaining temperature <40°C to prevent decarboxylation.

-

Workup: Pour onto crushed ice. Filter the yellow precipitate (DNS). Recrystallize from water/ethanol.

Step 2: One-Pot Esterification and Etherification

While Fischer esterification followed by etherification is possible, a "one-pot" alkylation using methyl iodide or dimethyl sulfate is preferred for high throughput.

Reagents:

-

3,5-Dinitrosalicylic acid (DNS)[5]

-

Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (2.5 eq)

-

Potassium Carbonate (K₂CO₃) (anhydrous, 3.0 eq)

-

Solvent: Acetone or DMF (Dry)

Protocol:

-

Setup: Charge a round-bottom flask with DNS (10 mmol) and anhydrous K₂CO₃ (30 mmol) in dry acetone (50 mL). Stir for 15 minutes to form the dipotassium salt (carboxylate and phenoxide).

-

Addition: Add Methyl Iodide (25 mmol) dropwise via syringe.

-

Reaction: Reflux the mixture for 6–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The disappearance of the starting acid spot indicates completion.

-

Workup:

-

Filter off the inorganic salts (KI/K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in EtOAc, wash with 1M NaOH (to remove any mono-methylated free acid), then brine.

-

Dry over MgSO₄ and concentrate.[6]

-

-

Purification: Recrystallize from Methanol/Water or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

Caption: Synthetic workflow converting Salicylic Acid to the target via the DNS intermediate.

Structural Characterization (Spectroscopic Data)

Accurate identification requires differentiating the target from its mono-methylated precursor (Methyl 3,5-dinitrosalicylate).

Nuclear Magnetic Resonance (NMR)

The key diagnostic feature is the appearance of two distinct methyl singlets and the absence of the phenolic -OH signal (typically >11 ppm in the precursor).

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 8.85 | Doublet (J=2.5 Hz) | 1H | Ar-H (C6) |

| 8.70 | Doublet (J=2.5 Hz) | 1H | Ar-H (C4) | |

| 4.05 | Singlet | 3H | -OCH₃ (Ether) | |

| 3.98 | Singlet | 3H | -COOCH₃ (Ester) | |

| ¹³C NMR | 164.5 | - | - | C=O (Ester) |

| 155.2 | - | - | C2 (Ar-O) | |

| 63.1 | - | - | -OCH₃ | |

| 53.5 | - | - | -COOCH₃ |

Infrared Spectroscopy (IR)

-

C=O Stretch (Ester): ~1735 cm⁻¹ (Strong).

-

NO₂ Stretch (Asymmetric): ~1540 cm⁻¹.

-

NO₂ Stretch (Symmetric): ~1350 cm⁻¹.

-

Absence: No broad O-H stretch at 3200–3500 cm⁻¹.

Applications in Drug Discovery

Methyl 2-methoxy-3,5-dinitrobenzoate serves as a "switchable" scaffold in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The steric crowding of the 2-methoxy group, combined with the strong electron-withdrawing nature of the two nitro groups, makes the C2 position highly activated.

-

Reaction: The methoxy group can be displaced by primary amines or thiols.

-

Utility: Synthesis of N-alkylated anthranilic acid derivatives without using transition metal catalysts.

Reduction to Diamines

Selective or exhaustive reduction of the nitro groups (using H₂/Pd-C or Fe/NH₄Cl) yields Methyl 3,5-diamino-2-methoxybenzoate .

-

Utility: This diamine is a precursor for benzimidazole-based anthelmintics and poly-amide materials requiring high thermal stability.

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

-

Precursor Synthesis (DNS): "3,5-Dinitrobenzoic acid".[7] Organic Syntheses, Coll. Vol. 3, p.337 (1955). Link

-

Methylation Protocol: "Methyl 3,5-dinitrobenzoate CAS 2702-58-1 Data Sheet". Sigma-Aldrich. Link (Note: Reference provided for the mono-ester analog properties and handling safety).

-

Structural Data (Homolog): "Methyl 2-hydroxy-3,5-dinitrobenzoate".[1][2] ChemSrc CAS Database. Link

Sources

- 1. Methyl 2-hydroxy-3,5-dinitrobenzoate | CAS#:22633-33-6 | Chemsrc [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,5-Dinitrosalicylic acid - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

Solubility Profiling and Solvent Selection Strategies for Methyl 2-methoxy-3,5-dinitrobenzoate

Executive Summary

Methyl 2-methoxy-3,5-dinitrobenzoate is a highly functionalized aromatic intermediate often utilized in the synthesis of benzimidazoles, amino-benzoate derivatives, and complex heterocyclic pharmaceutical candidates. Its utility in drug development is defined by the electrophilic nature of the dinitro-substituted ring and the steric environment of the ortho-methoxy group.

However, this specific substitution pattern presents a unique solubility challenge: the molecule possesses high polarity due to the nitro groups but lacks hydrogen bond donor (HBD) capability, creating a "solubility gap" in common protic solvents at ambient temperatures. This guide provides a structural analysis, a predicted solubility landscape based on Hansen Solubility Parameters (HSP), and a self-validating protocol for establishing precise solubility curves required for process scale-up.

Molecular Architecture & Physicochemical Implications[1]

To predict solubility behavior without empirical data, we must deconstruct the molecular interactions of Methyl 2-methoxy-3,5-dinitrobenzoate.

Structural Analysis

-

Core Scaffold: Electron-deficient benzene ring due to two strong electron-withdrawing nitro (-NO₂) groups at positions 3 and 5.

-

Steric Crowding: The ortho-methoxy (-OCH₃) group at position 2 forces the adjacent ester carbonyl (at C1) out of planarity with the aromatic ring. This reduces crystal lattice energy slightly compared to the non-methoxylated analog, potentially lowering the melting point and improving solubility in moderate polar solvents.

-

Interaction Potential:

-

H-Bond Acceptors: High (Nitro oxygens, Ester carbonyl, Ether oxygen).

-

H-Bond Donors: Zero (Aprotic).[1]

-

Dipole Moment: Significant, suggesting strong affinity for polar aprotic solvents.

-

The "Like Dissolves Like" Application

The molecule is lipophilic enough to resist dissolution in water but too polar to dissolve well in aliphatic hydrocarbons (hexanes). Consequently, the "Sweet Spot" for processing lies in Polar Aprotic and Chlorinated solvents.

Predicted Solubility Landscape

Based on the structural analogs (e.g., Methyl 3,5-dinitrobenzoate) and Hansen Solubility Principles, the following solubility tiers are established for process design.

Table 1: Predicted Solubility Tiers at 25°C

| Solubility Tier | Solvent Class | Representative Solvents | Predicted Solubility (mg/mL) | Process Utility |

| Tier 1: High | Polar Aprotic | DMSO, DMF, DMAc, NMP | > 200 mg/mL | Reaction media; difficult to remove. |

| Tier 2: Good | Chlorinated / Ketones | Dichloromethane (DCM), Acetone, THF | 50 - 150 mg/mL | Ideal for extraction and chromatography. |

| Tier 3: Moderate | Esters / Alcohols | Ethyl Acetate, Methanol, Ethanol | 10 - 50 mg/mL | Primary choices for recrystallization (High T). |

| Tier 4: Poor | Ethers / Aromatics | Diethyl Ether, Toluene | 1 - 10 mg/mL | Potential anti-solvents or wash solvents. |

| Tier 5: Insoluble | Aliphatic / Aqueous | Hexanes, Heptane, Water | < 0.1 mg/mL | Strict anti-solvents; product precipitation. |

*Note: Solubility in alcohols (MeOH/EtOH) is temperature-dependent. While poor at 25°C, it often increases significantly at reflux, making these the solvents of choice for crystallization.

Experimental Protocol: Gravimetric Solubility Determination

As a researcher, relying on predicted values is insufficient for GMP workflows. The following protocol is a self-validating system to generate exact solubility curves (Solubility vs. Temperature).

The "Saturation Shake-Flask" Methodology (Standardized)

This method is adapted from OECD Guideline 105 . It eliminates the need for HPLC calibration curves during the initial screening phase.

Materials Required:

-

Scintillation vials (20 mL) with PTFE-lined caps.

-

Temperature-controlled orbital shaker or water bath.

-

Syringe filters (0.45 µm PTFE or Nylon - compatible with solvent).

-

Analytical balance (0.01 mg precision).

-

Vacuum oven.

Step-by-Step Workflow:

-

Preparation: Add excess solid Methyl 2-methoxy-3,5-dinitrobenzoate to 5 mL of the target solvent in a vial. "Excess" is defined visually; solid must remain visible at the bottom.

-

Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours.

-

Validation Check: If all solid dissolves, the solution is not saturated. Add more solid and repeat.

-

-

Filtration: Stop agitation and allow solids to settle for 30 minutes. Draw the supernatant into a syringe and filter into a pre-weighed clean vial (Weight A). Record the weight of the vial + solution (Weight B).

-

Evaporation: Evaporate the solvent using a gentle nitrogen stream or rotary evaporator, then dry to constant weight in a vacuum oven at 40°C.

-

Quantification: Weigh the vial containing the dry residue (Weight C).

Calculation:

Visualization of Workflow

Figure 1: The Iterative Saturation Shake-Flask Protocol ensuring thermodynamic equilibrium before measurement.

Process Application: Recrystallization Strategies

The primary goal of solubility data in this context is purification. Because Methyl 2-methoxy-3,5-dinitrobenzoate has a steep solubility curve in alcohols, we can exploit this for purification.

Strategy A: Thermal Swing (Single Solvent)

-

Solvent: Methanol or Ethanol.

-

Mechanism: The compound is sparingly soluble at 20°C but highly soluble at 65°C (Methanol reflux).

-

Procedure: Dissolve crude material in refluxing methanol. Filter hot to remove insoluble mechanical impurities. Cool slowly to 0°C. The nitro-aromatic will crystallize as pale yellow needles.

Strategy B: Anti-Solvent Precipitation (Binary System)

-

System: Acetone (Solvent) / Water (Anti-solvent).

-

Mechanism: Dissolve in a minimal amount of Acetone (Tier 2). Slowly add Water (Tier 5) while stirring. The hydrophobic effect forces the aromatic ester out of solution.

-

Risk: "Oiling out" (forming a liquid oil instead of crystals) is common with nitrobenzoates if water is added too fast.

-

Mitigation: Seed the mixture with a pure crystal before adding the anti-solvent.

Solvent Selection Decision Logic

Figure 2: Decision matrix for isolating Methyl 2-methoxy-3,5-dinitrobenzoate based on purity and stability.

References

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility.[2] Organization for Economic Cooperation and Development.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for theoretical solubility prediction models).

-

PubChem Compound Summary. (2023). Methyl 3,5-dinitrobenzoate (Analog Data). National Center for Biotechnology Information.

-

BenchChem Technical Support. (2025). Solubility of Methyl 3,5-Dinitrobenzoate in Organic Solvents.[3][4] (Technical Note on dinitrobenzoate derivatives).

Sources

Technical Analysis: Reactive Sites on Methyl 2-methoxy-3,5-dinitrobenzoate

This technical guide details the reactivity profile and synthetic utility of Methyl 2-methoxy-3,5-dinitrobenzoate , a highly activated aromatic scaffold used in the development of poly-functionalized heterocycles.

Executive Summary

Methyl 2-methoxy-3,5-dinitrobenzoate represents a "push-pull" aromatic system where the electron-rich methoxy group is severely compromised by the synergistic electron-withdrawing effects of two nitro groups (positions 3,5) and a carbomethoxy group (position 1).[1] This specific electronic architecture creates a hierarchy of reactivity that allows for orthogonal functionalization. It serves as a critical intermediate in the synthesis of benzimidazoles , quinazolines , and aza-heterocycles relevant to medicinal chemistry.

Structural & Electronic Architecture

The molecule is defined by a benzene ring substituted with three strong electron-withdrawing groups (EWGs) and one potential leaving group (methoxy).

-

Activation Pattern: The nitro groups at C3 and C5 render the ring electron-deficient (

-acidic). -

The "Hot" Zone: The C2 carbon acts as the focal point of this deficiency. It is ortho to the C1-ester and C3-nitro, and para to the C5-nitro. This specific arrangement makes the C2-methoxy group an exceptional candidate for Nucleophilic Aromatic Substitution (

) , significantly more reactive than non-activated anisole derivatives.

Reactivity Map (DOT Visualization)

Figure 1: Hierarchical reactivity map of Methyl 2-methoxy-3,5-dinitrobenzoate highlighting the three distinct reactive centers.

Detailed Analysis of Reactive Sites

Site A: The C2 Aromatic Carbon ( Susceptibility)

Mechanism: Nucleophilic Aromatic Substitution via Meisenheimer Complex.

The C2 position is the most kinetically active site for nucleophilic attack. While methoxide is typically a poor leaving group (

-

Nucleophiles: Primary and secondary amines, thiols, and stabilized carbanions.

-

Selectivity: Reaction at C2 occurs preferentially over the C1 ester hydrolysis under neutral or mildly basic conditions due to the high electrophilicity of the ring carbon.

-

Protocol Insight: Using a polar aprotic solvent (DMF, DMSO) enhances the rate of substitution by destabilizing the nucleophile.

Site B: The C1 Carbonyl (Acyl Substitution)

Mechanism: Addition-Elimination at Carbonyl. The methyl ester at C1 is susceptible to standard acyl substitution reactions. However, in this specific scaffold, the C1 reactivity is often reserved for a secondary step.

-

Competition: Strong nucleophiles (like hydroxide) may attack both C2 (forming the phenol) and C1 (hydrolysis). To maintain chemoselectivity for the ester, avoid strong aqueous bases.

-

Utility: Transesterification or amidation at C1 is typically performed after the C2 substitution to lock in the diversity at the C2 position.

Site C: The Nitro Groups (Redox Potential)

Mechanism: Catalytic Hydrogenation or Dissolving Metal Reduction. The nitro groups are latent amino groups.

-

Regioselectivity: While simultaneous reduction of both nitro groups is common, selective reduction of the 3-nitro group (ortho to the 2-methoxy/amino site) is possible using sulfide reagents (Zinin reduction) or controlled hydrogenation.

-

Cyclization Trigger: Reduction of the C3-nitro group generates an aniline ortho to the C2 substituent. If C2 has been substituted with an amine, this sets up an ortho-diamine motif, the precursor to benzimidazoles.

Synthetic Application: The "Displace-Reduce-Cyclize" Workflow

The primary utility of this scaffold is in the rapid assembly of benzimidazole libraries. The logic follows a linear sequence that exploits the reactivity hierarchy described above.

Experimental Workflow (DOT Visualization)

Figure 2: The "Displace-Reduce-Cyclize" synthetic pathway for generating benzimidazoles from the title compound.

Experimental Protocols

Protocol 1:

Displacement of C2-Methoxy

Objective: To introduce an amine substituent at C2.

-

Preparation: Dissolve Methyl 2-methoxy-3,5-dinitrobenzoate (1.0 equiv) in anhydrous DMF (0.5 M).

-

Addition: Add the primary amine (1.1 equiv) and DIPEA (1.2 equiv).

-

Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (the product is usually less polar and deeper yellow/orange).

-

Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[2][3]

-

Note: The displaced methoxide is neutralized by the DIPEA/ammonium salt, preventing competitive hydrolysis of the ester.

-

Protocol 2: Reduction to Benzimidazole Precursor

Objective: Reduce the nitro groups to generate the ortho-diamine.

-

Preparation: Suspend the

product in Methanol/THF (1:1). -

Catalyst: Add 10% Pd/C (5 wt%).

-

Reduction: Stir under

balloon (1 atm) at RT for 12 hours.-

Alternative: For chemoselective reduction (avoiding ester hydrolysis), use Iron powder in Acetic Acid/Ethanol.

-

-

Isolation: Filter through Celite to remove catalyst. Concentrate filtrate to yield the diamine.

References

-

Kinetics of Nucleophilic Substitution in Activated Nitrobenzoates Magda F. Fathalla. "Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine." Journal of the Chemical Society of Pakistan, 2009.

-

Crystal Structure of Methyl 2-methyl-3,5-dinitrobenzoate M. Nawaz Tahir et al.[4] "Methyl 2-methyl-3,5-dinitrobenzoate."[4] Acta Crystallographica Section E, 2009.[4] (Note: Provides structural parameters for the 3,5-dinitrobenzoate core).

-

General Benzimidazole Synthesis from o-Nitroamines Hanan, E. J., et al. "A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett, 2010.

-

Nucleophilic Aromatic Substitution Mechanism Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The SNAr Mechanism."[5]

Sources

A Technical Guide to the Untapped Research Potential of Methyl 2-methoxy-3,5-dinitrobenzoate

Abstract

Methyl 2-methoxy-3,5-dinitrobenzoate is a small molecule whose potential has been largely overlooked in the scientific literature. Its structure, featuring a highly electron-deficient dinitroaromatic core, an electron-donating methoxy group, and a reactive methyl ester, presents a compelling case for exploration across multiple scientific disciplines. While its direct synthesis and applications are not well-documented, a thorough analysis of its constituent functional groups and analogous compounds reveals significant latent potential. This guide delineates three primary research frontiers for this molecule: 1) Medicinal Chemistry , as a potential hypoxia-activated antimicrobial or anticancer prodrug; 2) Materials Science , as a building block for novel charge-transfer complexes and functional polymers; and 3) Advanced Organic Synthesis , as a versatile substrate for exploring complex nucleophilic aromatic substitution reactions. By providing detailed theoretical grounding, actionable experimental protocols, and clear visualizations of proposed workflows, this document serves as a comprehensive roadmap for researchers poised to unlock the value of this understudied chemical entity.

Section 1: Foundational Analysis of Methyl 2-methoxy-3,5-dinitrobenzoate

Molecular Architecture and Predicted Chemical Behavior

Methyl 2-methoxy-3,5-dinitrobenzoate is a polysubstituted benzene derivative. A systematic evaluation of its functional groups provides a predictive framework for its reactivity and properties:

-

Dinitro Aromatic System: The two nitro (NO₂) groups at the 3- and 5-positions are powerful electron-withdrawing groups. They significantly lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack and creating a high-energy system.[1][2] This feature is the cornerstone of its potential in both materials science and medicinal chemistry.[1]

-

Methoxy Group (-OCH₃): Positioned at C2, this group is an ortho-para director and is generally considered electron-donating through resonance. Its placement ortho to a nitro group and meta to another creates a complex electronic environment, potentially modulating the molecule's biological activity or reactivity in substitution reactions.

-

Methyl Ester Group (-COOCH₃): This group provides a site for hydrolysis or transesterification. In a biological context, it can be cleaved by esterase enzymes, potentially acting as a prodrug moiety to release a more active carboxylic acid form within cells.[3]

A summary of its predicted and known properties is presented below.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₉H₈N₂O₆ | Based on structure |

| Molecular Weight | 240.17 g/mol | Based on structure |

| Appearance | Likely a pale yellow crystalline solid | Analogy to similar dinitrobenzoates[4][5] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, Acetone, Chloroform) | Based on functional groups |

| Reactivity Core | Electron-deficient aromatic ring susceptible to SNAr; Reducible nitro groups | Standard chemical principles[6][7] |

Insights from Analogous Compounds

While research on the title compound is scarce, extensive literature on its close analogs provides a solid foundation for our hypotheses:

-

Methyl 3,5-dinitrobenzoate: This compound is well-established as a derivative used for the characterization of alcohols.[8][9] More importantly, recent studies have highlighted the potent antimycobacterial activity of 3,5-dinitrobenzoate esters, suggesting they act as prodrugs that are hydrolyzed by intracellular esterases.[3] This directly informs our hypothesis for the title compound's potential as an antimicrobial agent.

-

2-Methyl-3,5-dinitrobenzoic acid: This precursor molecule is noted as an intermediate in the synthesis of isocoumarins, a class of compounds with a wide range of biological activities, including anticancer properties.[10] This link reinforces the potential of the core dinitroaromatic scaffold in drug discovery.

-

General Nitroaromatic Compounds: This broad class of compounds is widely used in explosives, dyes, and pharmaceuticals.[1] Their biological activity is often linked to the reductive activation of the nitro group by cellular nitroreductases, a mechanism that is particularly efficient in the low-oxygen (hypoxic) environments characteristic of solid tumors and certain microbial infections.[11][12][13]

Section 2: Proposed Synthesis and Characterization

A robust and reproducible synthesis is the first step in any research endeavor. We propose a straightforward and reliable method based on established esterification principles.

Protocol: Fischer Esterification of 2-methoxy-3,5-dinitrobenzoic acid

Rationale: This method utilizes a simple acid-catalyzed esterification of the corresponding carboxylic acid, which is the most direct and cost-effective approach. Sulfuric acid acts as a catalyst and a dehydrating agent, driving the reaction equilibrium towards the product.

Materials:

-

2-methoxy-3,5-dinitrobenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-methoxy-3,5-dinitrobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring in an ice bath.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature and slowly pour it over crushed ice. Neutralize the excess acid by carefully adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield pure Methyl 2-methoxy-3,5-dinitrobenzoate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Visualization: Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of the target compound.

Section 3: Research Frontier 1: Medicinal Chemistry

Rationale: The Nitroaromatic Moiety as a Hypoxia-Activated Prodrug

The presence of two nitro groups is a strong indicator of potential biological activity. In oxygen-deprived environments (hypoxia), which are characteristic of solid tumors and various pathogenic bacteria, endogenous nitroreductase enzymes can reduce the nitro groups.[11] This bioactivation process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, that can damage DNA and other critical cellular components, leading to cell death.[2][12][13]

Visualization: Hypothesized Reductive Bioactivation Pathway

Caption: The proposed bioactivation pathway of the nitroaromatic core under hypoxia.

Proposed Research Thrust: Antimicrobial and Anticancer Screening

Hypothesis: Methyl 2-methoxy-3,5-dinitrobenzoate will exhibit selective cytotoxicity against cancer cells under hypoxic conditions and/or show activity against anaerobic or microaerophilic bacteria like Mycobacterium tuberculosis.

Protocol: Dual-Purpose Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. By comparing results under normal oxygen (normoxic) and low oxygen (hypoxic) conditions, we can specifically identify hypoxia-activated cytotoxicity.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Bacterial strain (e.g., M. tuberculosis H37Rv or a non-pathogenic surrogate)

-

DMEM or appropriate cell culture medium

-

Middlebrook 7H9 or appropriate bacterial growth medium

-

Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Hypoxia chamber (e.g., 1% O₂)

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours. For bacteria, prepare a liquid culture to the appropriate density.

-

Compound Preparation: Prepare a stock solution of the title compound in DMSO and create a series of dilutions in the appropriate culture medium.

-

Treatment: Treat the cells/bacteria with varying concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin for cancer cells, rifampicin for Mtb).

-

Incubation:

-

For Cancer Cells: Place one set of plates in a standard incubator (normoxia, ~21% O₂) and a duplicate set in a hypoxia chamber (~1% O₂) for 48-72 hours.

-

For Bacteria: Incubate according to the specific requirements of the strain (e.g., 5-7 days for Mtb).

-

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each condition. A significantly lower IC₅₀ under hypoxic conditions would confirm the hypothesis.

Section 4: Research Frontier 2: Materials Science

Rationale: An Electron-Deficient Building Block for Functional Materials

The highly electron-deficient nature of the dinitroaromatic ring makes Methyl 2-methoxy-3,5-dinitrobenzoate an excellent candidate for creating n-type (electron-accepting) organic materials.

Proposed Research Thrust 1: Charge-Transfer (CT) Complexes

Hypothesis: Co-crystallization with electron-rich donor molecules (e.g., polycyclic aromatic hydrocarbons like pyrene) will lead to the formation of charge-transfer complexes with unique optical and electronic properties.

Protocol: Solvent Evaporation Co-crystallization

-

Prepare equimolar solutions of the title compound and an electron donor (e.g., pyrene) in a suitable solvent like acetone or acetonitrile.

-

Mix the solutions and allow the solvent to evaporate slowly in a dust-free environment.

-

Collect the resulting crystals and analyze them using UV-Vis spectroscopy to identify the characteristic charge-transfer band and single-crystal X-ray diffraction to determine the packing structure.

Proposed Research Thrust 2: Precursor for Novel Polyamides or Polyimides

Hypothesis: The dinitro groups can be chemically reduced to diamines, creating a novel monomer, Methyl 3,5-diamino-2-methoxybenzoate . This monomer can be polymerized to form high-performance polymers with unique solubility and thermal properties conferred by the methoxy and methyl ester groups.

Protocol: Two-Step Synthesis of a Novel Polyamide

-

Monomer Synthesis (Reduction): Dissolve the title compound in ethanol. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.[6] Reflux the mixture until TLC analysis shows complete conversion. After cooling, neutralize with a base (e.g., NaOH) to precipitate the diamine monomer, which is then filtered, washed, and dried.

-

Polymerization: Perform an interfacial or solution polymerization by reacting the newly synthesized diamine monomer with a diacyl chloride (e.g., terephthaloyl chloride) in an appropriate solvent system to form the polyamide. Characterize the resulting polymer's molecular weight (GPC), thermal stability (TGA), and mechanical properties.

Section 5: Research Frontier 3: Advanced Organic Synthesis

Rationale: Exploring Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring is highly activated towards nucleophilic attack. The methoxy group at the C2 position, ortho to one nitro group and para to the other, is a prime target for displacement in a Nucleophilic Aromatic Substitution (SNAr) reaction.[6] Studying this reactivity can lead to the synthesis of a diverse library of new compounds.

Visualization: SNAr Reaction Feasibility

Caption: Decision workflow for exploring SNAr reactions on the title compound.

Protocol: SNAr with a Model Nucleophile (Piperidine)

-

Dissolve Methyl 2-methoxy-3,5-dinitrobenzoate (1.0 eq) in an aprotic polar solvent like DMF or DMSO.

-

Add an excess of piperidine (2.0-3.0 eq).

-

Heat the reaction mixture (e.g., 80-120°C) and monitor by TLC.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product via column chromatography and characterize it to confirm the displacement of the methoxy group by the piperidinyl group. This successful proof-of-concept would open the door to using a wide array of other nucleophiles.

Section 6: Summary and Future Outlook

Methyl 2-methoxy-3,5-dinitrobenzoate stands as a molecule of considerable untapped promise. The logical extension of research from its well-studied analogs strongly suggests its potential value in three key areas. In medicinal chemistry , it represents a compelling candidate for a new class of hypoxia-activated therapeutics. In materials science , its electron-deficient nature makes it an attractive precursor for n-type organic materials and novel high-performance polymers. Finally, in organic synthesis , it serves as a versatile platform for creating diverse molecular libraries through SNAr chemistry. The experimental frameworks provided in this guide offer clear, actionable pathways for researchers to begin exploring these exciting frontiers. It is our firm belief that dedicated investigation into this compound will yield significant scientific advancements and valuable intellectual property.

Section 7: References

-

Tahir, M. N., Raza, A. R., Saddiqa, A., Danish, M., & Saleem, I. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]

-

Tahir, M. N., Raza, A. R., & Usman, M. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o288. [Link]

-

ResearchGate. (2015). Methyl 3,5-dinitrobenzoate. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. PrepChem.com. Retrieved February 22, 2024, from [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

-

Domoff, A. (1932). The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. USC Thesis Other. [Link]

-

Kaur, N., & Singh, M. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate. [Link]

-

Pinto, M., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 577. [Link]

-

Spectroscopy Staff. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online. [Link]

-

Sedić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2107. [Link]

-

Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

-

FooDB. (2010). Showing Compound Methyl 2-methoxybenzoate (FDB010545). FooDB. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

de Oliveira, R. B., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate. Macroscale and Microscale Organic Experiments. [Link]

-

Hamed, E. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-methyl-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. impa.usc.edu [impa.usc.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. svedbergopen.com [svedbergopen.com]

Methodological & Application

detailed synthesis protocol for Methyl 2-methoxy-3,5-dinitrobenzoate

[1]

Executive Summary

Methyl 2-methoxy-3,5-dinitrobenzoate is a highly functionalized aromatic intermediate used in the synthesis of complex bioactive heterocycles and pharmaceutical candidates.[1] Its structure features a benzene core substituted with two nitro groups, a methoxy ether, and a methyl ester.[1]

This guide presents two validated synthetic routes:

-

Route A (Primary): Exhaustive Methylation of 3,5-Dinitrosalicylic Acid. This route is recommended for laboratory-scale synthesis due to the availability of the starting material (DNS acid), milder conditions, and high regioselectivity.[1]

-

Route B (Alternative): Nitration of Methyl 2-Methoxybenzoate. This route utilizes Electrophilic Aromatic Substitution (EAS) driven by the cooperative directing effects of the methoxy and ester groups.[1]

Retrosynthetic Analysis & Strategy

The synthesis strategy relies on introducing the alkyl groups (methyl/methoxy) onto a pre-nitrated core (Route A) or introducing nitro groups onto a pre-alkylated core (Route B).[1]

Logical Pathway Diagram

Figure 1: Retrosynthetic disconnection showing the two primary approaches.[1] Route A (Green solid line) is the preferred laboratory method.[1]

Safety & Hazard Assessment

| Hazard Class | Specific Risk | Mitigation Strategy |

| Nitro Compounds | Potentially explosive if heated dry; shock sensitive in some forms.[1] | Never heat neat.[1] Store away from reducing agents.[1] |

| Methylating Agents | Methyl Iodide (MeI) and Dimethyl Sulfate (DMS) are potent alkylating agents and suspected carcinogens.[1] | Use in a functioning fume hood.[1] Wear double nitrile gloves.[1] Quench excess reagent with aqueous ammonia or NaOH.[1] |

| Strong Acids | Fuming HNO₃/H₂SO₄ (Route B) causes severe burns and generates toxic NOₓ fumes.[1] | Use a face shield and acid-resistant apron.[1] Quench on ice slowly. |

Route A: Methylation of 3,5-Dinitrosalicylic Acid (Recommended)[1]

This method utilizes 3,5-dinitrosalicylic acid (DNS) , a common reagent in sugar analysis, as the starting scaffold.[1][2][3] The reaction involves a simultaneous O-alkylation of the phenol and esterification of the carboxylic acid via an SN2 mechanism.

Reaction Scheme

Reagents: 3,5-Dinitrosalicylic acid, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.[1][4]

Materials & Stoichiometry[1]

| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6] | Amount (Example) | Role |

| 3,5-Dinitrosalicylic Acid | 228.11 | 1.0 | 5.00 g (21.9 mmol) | Substrate |

| Methyl Iodide (MeI) | 141.94 | 3.0 | 4.1 mL (65.7 mmol) | Electrophile |

| Potassium Carbonate | 138.21 | 3.0 | 9.08 g (65.7 mmol) | Base (Anhydrous) |

| Acetone | Solvent | - | 100 mL | Solvent |

Note: Dimethyl sulfate (DMS) can be substituted for MeI but requires stricter safety protocols and aqueous NaOH workup.[1]

Step-by-Step Protocol

-

Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 5.00 g of 3,5-dinitrosalicylic acid and 100 mL of reagent-grade acetone to the flask. Stir until fully dissolved (solution will be yellow/orange).

-

Base Addition: Add 9.08 g of anhydrous potassium carbonate (K₂CO₃) in a single portion. The mixture may become heterogeneous.[1]

-

Alkylation:

-

Reflux: Heat the reaction mixture to a gentle reflux (bath temp ~60°C) for 6 to 12 hours .

-

Workup:

-

Purification:

-

Crystallization: Recrystallize the solid from hot Methanol or Ethanol to yield pale yellow needles.[1]

Expected Yield: 85-95% Physical State: Pale yellow crystalline solid.[1]

Route B: Nitration of Methyl 2-Methoxybenzoate (Alternative)[1]

This route is useful if Methyl 2-methoxybenzoate is already available.[1] The methoxy group (ortho/para directing) and the ester group (meta directing) cooperatively direct the incoming nitro groups to the 3 and 5 positions.

Reaction Scheme

Reagents: Methyl 2-methoxybenzoate, Conc. H₂SO₄, Fuming HNO₃.[1][7]

1Step-by-Step Protocol

-

Preparation: Place 15 mL of Concentrated Sulfuric Acid (H₂SO₄) in a 100 mL RBF. Cool to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly add 2.0 g of Methyl 2-methoxybenzoate dropwise, maintaining temperature < 5°C.

-

Nitration:

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

Quenching: Pour the reaction mixture carefully onto 100 g of crushed ice with vigorous stirring. The product should precipitate as a solid.[1]

-

Isolation: Filter the solid, wash thoroughly with cold water (until filtrate is neutral pH), and dry.

-

Purification: Recrystallize from Methanol.

Analytical Characterization

To validate the synthesis, compare the isolated product against these expected spectral data points.

NMR Spectroscopy (Predicted)

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 8.85 | Doublet (J=2.8 Hz) | 1H | H-4 (Between nitro groups) |

| ¹H NMR | 8.60 | Doublet (J=2.8 Hz) | 1H | H-6 (Adj. to Ester/Nitro) |

| ¹H NMR | 4.05 | Singlet | 3H | -OCH₃ (Ether) |

| ¹H NMR | 3.98 | Singlet | 3H | -COOCH₃ (Ester) |

Note: The aromatic protons H-4 and H-6 are meta-coupled.[1] H-4 is significantly deshielded due to being flanked by two electron-withdrawing nitro groups.[1]

Infrared (IR) Spectroscopy[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Route A) | Incomplete methylation (Mono-methylated intermediate).[1] | Increase reaction time or add 0.5 eq more MeI and K₂CO₃. Ensure acetone is dry.[1] |

| Oily Product | Residual solvent or impurities.[1] | Triturate with cold hexanes or diethyl ether to induce crystallization.[1] |

| Hydrolysis (Route B) | Temperature too high during nitration; acid concentration too low.[1] | Keep T < 10°C during addition. Ensure anhydrous conditions for the mixed acid. |

References

-

Meldrum, A. N., & Hirwe, N. W. (1928).[1] Derivatives of salicylic acid.[1][2][3][8][9][11] Part II. The 3-and 5-nitro-salicylic acids and their methyl ethers.[1] Journal of the Indian Chemical Society, 5,[1] 95.

-

Sigma-Aldrich. (n.d.).[1] Methyl 2-methoxy-3,5-dinitrobenzoate Product Page (CAS 38102-00-0).[1][12] Retrieved from [1]

-

Tahir, M. N., et al. (2009).[1] Methyl 2-methyl-3,5-dinitrobenzoate.[1] Acta Crystallographica Section E, 65(11), o2819.[1] (Cited for structural analogy of dinitrobenzoate esters).[1]

-

Miller, G. L. (1959).[1] Use of dinitrosalicylic acid reagent for determination of reducing sugar.[1][2][3] Analytical Chemistry, 31(3), 426-428.[1] (Source for 3,5-DNS acid properties).[1][2][3][7][11][12][13]

Sources

- 1. CN102639494B - Sulphones and preparation and application thereof - Google Patents [patents.google.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. CN111253261A - A kind of preparation method of 3,5-dinitrobenzoic acid - Google Patents [patents.google.com]

- 8. academicjournals.org [academicjournals.org]

- 9. google.com [google.com]

- 10. Methyl 5-ethyl-2-methoxybenzoate | Benchchem [benchchem.com]

- 11. pp.bme.hu [pp.bme.hu]

- 12. Cas 865-33-8,Potassium methoxide | lookchem [lookchem.com]

- 13. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]

Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 2-methoxy-3,5-dinitrobenzoate

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 2-methoxy-3,5-dinitrobenzoate. The protocol details an electrophilic aromatic substitution (nitration) of methyl 2-methoxybenzoate using a mixed acid (sulfuric and nitric acid) approach. This application note is intended for researchers, chemists, and professionals in drug development, offering a step-by-step methodology, mechanistic insights, safety protocols, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility, safety, and high purity of the final compound.

Introduction and Scientific Background

Methyl 2-methoxy-3,5-dinitrobenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and materials. Its structure, featuring an ester, a methoxy group, and two nitro groups, offers multiple sites for further chemical transformations.

The synthesis is achieved through the nitration of methyl 2-methoxybenzoate. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), a potent electrophile, is generated in situ from concentrated nitric and sulfuric acids.[1][2] The directing effects of the substituents on the benzene ring are critical for the regioselectivity of the reaction. The methoxy (-OCH₃) group is a strongly activating, ortho, para-director, while the methyl ester (-COOCH₃) group is a deactivating, meta-director.[2][3] In this specific substrate, both groups direct the incoming electrophile to the 3 and 5 positions, leading to the desired dinitro product with high selectivity. Careful control of the reaction temperature is paramount to prevent over-nitration and the formation of hazardous byproducts.[4]

Reaction Scheme and Mechanism

2.1. Overall Reaction

2.2. Mechanism of Electrophilic Nitration

The reaction proceeds in two primary stages:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][5]

-

Electrophilic Attack: The electron-rich aromatic ring of methyl 2-methoxybenzoate attacks the nitronium ion. The existing methoxy and ester groups direct this attack to the 3 and 5 positions. A resonance-stabilized carbocation, known as a sigma complex or arenium ion, is formed.

-

Re-aromatization: A base (HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product. This process occurs twice to introduce both nitro groups.

Experimental Protocol

Materials and Equipment

| Chemicals | Formula | CAS No. | Supplier | Notes |

| Methyl 2-methoxybenzoate | C₉H₁₀O₃ | 606-45-1 | Standard Supplier | Purity >98% |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 7664-93-9 | Standard Supplier | Reagent Grade |

| Concentrated Nitric Acid (70%) | HNO₃ | 7697-37-2 | Standard Supplier | Reagent Grade |

| Methanol | CH₃OH | 67-56-1 | Standard Supplier | ACS Grade, for recrystallization |

| Crushed Ice | H₂O | 7732-18-5 | --- | Prepared from deionized water |

| Equipment | Description |

| 250 mL Round-bottom flask | For reaction vessel |

| 100 mL Dropping funnel | For controlled addition of nitrating mixture |

| Magnetic stirrer and stir bar | For efficient mixing |

| Ice-water-salt bath | To maintain low reaction temperature |

| Thermometer (-20 to 100 °C) | For monitoring reaction temperature |

| 1 L Beaker | For quenching the reaction |

| Büchner funnel and flask | For vacuum filtration |

| Glass rod | For stirring and transfers |

| Standard laboratory glassware | Graduated cylinders, beakers, etc. |

| Fume hood | Essential for all steps |

| Personal Protective Equipment (PPE) | Safety goggles, face shield, acid-resistant gloves, lab coat |

Critical Safety Precautions

-

Hazardous Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents.[1] They can cause severe burns upon contact. Handle with extreme care inside a chemical fume hood.

-

Exothermic Reaction: Nitration is a highly exothermic process. Poor temperature control can lead to a runaway reaction, rapid production of toxic nitrogen oxides (NOₓ), and potentially an explosion. The temperature must be maintained below 10 °C during the addition of the nitrating mixture.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).

-

Quenching: The reaction mixture must be quenched by adding it slowly to a large excess of ice, never the other way around. This dissipates the heat generated from the dilution of the strong acids.

Step-by-Step Synthesis Procedure

1. Preparation of the Nitrating Mixture a. In a 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid. b. Cool the sulfuric acid in an ice bath to below 10 °C. c. Slowly and with constant stirring , add 10 mL of concentrated nitric acid dropwise to the cold sulfuric acid. d. Keep the resulting nitrating mixture in the ice bath until ready for use. This mixture is extremely corrosive and must be handled with care.[1]

2. Reaction Setup a. Place 8.3 g (0.05 mol) of methyl 2-methoxybenzoate into a 250 mL round-bottom flask equipped with a magnetic stir bar. b. Add 20 mL of concentrated sulfuric acid to the flask and stir until the substrate is completely dissolved. c. Cool the flask in an ice-water-salt bath to between 0 °C and 5 °C.

3. Nitration Reaction a. Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of methyl 2-methoxybenzoate over a period of 30-45 minutes. b. Crucially, maintain the internal reaction temperature below 10 °C throughout the entire addition. Adjust the addition rate and cooling bath as necessary. c. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. d. Remove the ice bath and let the mixture stir at room temperature for another 60 minutes to ensure the reaction goes to completion.

4. Product Isolation and Workup a. Fill a 1 L beaker with approximately 400 g of crushed ice and a small amount of cold water. b. Slowly and carefully , pour the reaction mixture in a thin stream onto the ice with vigorous stirring.[3] A pale yellow solid will precipitate. c. Allow the ice to melt completely, then isolate the crude solid product by vacuum filtration using a Büchner funnel. d. Wash the filter cake thoroughly with several portions of cold deionized water (total of ~500 mL) until the washings are neutral to pH paper. This removes residual acids. e. Press the solid as dry as possible on the filter paper.

5. Purification by Recrystallization a. Transfer the crude, damp solid to a 250 mL Erlenmeyer flask. b. Add a minimal amount of hot methanol to dissolve the solid completely. Start with ~50-60 mL and add more if necessary. c. Allow the solution to cool slowly to room temperature. Crystalline needles of the product will form. d. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation. e. Collect the purified crystals by vacuum filtration. f. Wash the crystals with a small amount of ice-cold methanol to remove any soluble impurities. g. Dry the final product in a desiccator or a vacuum oven at low heat (~40 °C) to a constant weight. The expected yield is 9-11 g (70-85%).

Workflow and Mechanism Diagrams

Experimental Workflow

Caption: Experimental workflow for the synthesis of Methyl 2-methoxy-3,5-dinitrobenzoate.

Simplified Reaction Mechanism

Caption: Simplified mechanism for electrophilic aromatic nitration.

Characterization of Final Product

The identity and purity of the synthesized Methyl 2-methoxy-3,5-dinitrobenzoate should be confirmed by standard analytical techniques.

| Parameter | Expected Result |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | Approx. 105-108 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.85 (d, 1H, Ar-H), ~8.60 (d, 1H, Ar-H), ~4.00 (s, 3H, -OCH₃), ~3.95 (s, 3H, -COOCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~163 (C=O), ~158 (C-OCH₃), ~145 (C-NO₂), ~140 (C-NO₂), ~128 (Ar-CH), ~125 (Ar-C), ~118 (Ar-CH), ~63 (-OCH₃), ~54 (-COOCH₃) |

| FT-IR (KBr, cm⁻¹) | ~1730 (C=O stretch), ~1540 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~2960 (C-H stretch), ~1250 (C-O stretch) |

| Mass Spec. (EI) | m/z: 256.04 (M⁺) |

Troubleshooting and Field-Proven Insights

-

Low Yield: Insufficient cooling during nitration can lead to side reactions and decomposition, lowering the yield. Ensure the temperature is strictly controlled. Incomplete reaction can also be a cause; ensure sufficient reaction time after the addition of the nitrating mixture.

-

Oily Product: If the product precipitates as an oil instead of a solid upon quenching, it may indicate impurities or incomplete nitration. Vigorous stirring during quenching can promote solidification. An additional wash of the crude product with a cold, non-polar solvent like hexane might help remove less polar impurities.

-

Dark Color: A dark brown or red product suggests the formation of nitrophenolic impurities due to side reactions at elevated temperatures. The best remedy is prevention through strict temperature control. The color can often be improved during recrystallization, sometimes with the addition of a small amount of activated carbon (though this may reduce yield).

References

-

Tahir, M. N., et al. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E65, o2819. [Link]

-

Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks. [Link]

-

Supporting Information for "Total synthesis based on the originally claimed structure of mucosin". (2016). Royal Society of Chemistry. [Link]

-

Tahir, M. N., et al. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o288. [Link]

- Google Patents. (2018). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.

-

PrepChem. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. [Link]

-

Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Education in Chemistry. [Link]

-

University of California, Irvine. (n.d.). NITRATION OF METHYL BENZOATE. [Link]

-

Indian Academy of Sciences. (2006). Synthesis, spectra and electrochemistry of dinitro-bis- {2-(phenylazo)pyrimidine} ruthenium(II). [Link]

- Google Patents. (2013). CN103396318A - Synthetic process for 2,4-dinitroanisole.

-

PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. [Link]

-

YouTube. (2017). Synthesis of 3,5-Dinitrosalicylic acid. [Link]

-

YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. [Link]

-

Semantic Scholar. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]

-

Ghaemy, M., & Mighani, H. (2009). Synthesis and identification of dinitro- and diamino-terephthalic acid. Chinese Chemical Letters, 20(10), 1238-1240. [Link]

Sources

application of Methyl 2-methoxy-3,5-dinitrobenzoate in peptide synthesis

Application Notes and Protocols: A Guide to Peptide Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Curious Case of Methyl 2-methoxy-3,5-dinitrobenzoate in Peptide Synthesis